7-[3-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-[3-(2-Phenylethoxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with a phenylethoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(2-phenylethoxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of intermediate compounds under specific conditions. For instance, the synthesis might begin with the preparation of a substituted phenylthiophene, followed by a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the thienopyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-[3-(2-Phenylethoxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the thienopyridine core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the phenyl or thienopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in oncology.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7-[3-(2-phenylethoxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one exerts its effects is not fully understood. studies suggest that it may interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. For instance, it has been shown to induce cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activate caspase 9, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and have been studied for their antimicrobial and anticancer properties.
Pyrazolo[4,3-c]pyridines: These compounds also feature a fused ring system and have shown antiproliferative activity against cancer cell lines.
Uniqueness
What sets 7-[3-(2-phenylethoxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one apart is its specific substitution pattern and the presence of the phenylethoxy group, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H19NO2S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
7-[3-(2-phenylethoxy)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H19NO2S/c23-20-14-18(21-19(22-20)10-12-25-21)16-7-4-8-17(13-16)24-11-9-15-5-2-1-3-6-15/h1-8,10,12-13,18H,9,11,14H2,(H,22,23) |
InChI Key |
SKPRUVGZUXSXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC(=CC=C3)OCCC4=CC=CC=C4 |
Origin of Product |
United States |
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